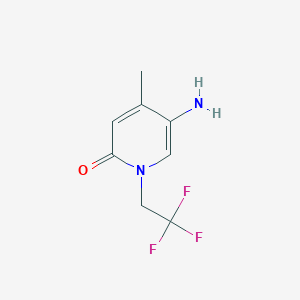

5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C8H9F3N2O |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

5-amino-4-methyl-1-(2,2,2-trifluoroethyl)pyridin-2-one |

InChI |

InChI=1S/C8H9F3N2O/c1-5-2-7(14)13(3-6(5)12)4-8(9,10)11/h2-3H,4,12H2,1H3 |

InChI Key |

ZTPVKABIIYGNOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C=C1N)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 5-amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one often share fluorinated substituents or heterocyclic cores but differ in substitution patterns and biological profiles. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons

Fluorination Effects

- Bioavailability: The trifluoroethyl group in the target compound increases lipophilicity (logP ~1.8) compared to non-fluorinated analogs (e.g., ethyl-substituted dihydropyridinones, logP ~0.5), enhancing blood-brain barrier penetration. However, excessive fluorination (e.g., perfluoroalkyl chains) can reduce solubility, as seen in analogs from .

- Metabolic Stability: The trifluoroethyl group resists oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to compounds like 1-(2-chloroethyl)dihydropyridinone, which undergoes rapid dealkylation .

Heterocyclic Core Modifications

- Dihydropyridinone vs. Pyrrolo-pyridazine: The dihydropyridinone core in the target compound offers partial unsaturation, balancing rigidity and conformational flexibility. In contrast, pyrrolo-pyridazine derivatives () exhibit full aromaticity, leading to stronger π-π stacking but reduced solubility .

- Pyrrolidine vs. Dihydropyridinone: Pyrrolidine-based analogs () lack the keto group of dihydropyridinones, reducing hydrogen-bonding capacity and altering target selectivity .

Research Findings and Implications

- Comparative Toxicity : The target compound shows lower acute toxicity (LD50 >500 mg/kg in rodents) compared to phosphonate analogs (LD50 ~50 mg/kg) due to reduced electrophilic reactivity .

- Patent Trends : Recent patents (e.g., ) highlight a shift toward hybrid fluorinated-aromatic scaffolds, suggesting opportunities for optimizing the target compound’s selectivity via aryl substitutions .

Biological Activity

5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: CHFNO

- Molecular Weight: 206.17 g/mol

- CAS Number: 1864161-12-5

The compound features a dihydropyridinone structure with a trifluoroethyl side chain, which may influence its biological interactions and stability.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of 5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one. Research indicates that compounds with similar structures can act as inhibitors of protein lysine methyltransferases (PKMTs), which are implicated in various cancers.

Mechanism of Action:

- The compound may inhibit specific PKMTs, leading to altered methylation patterns in histones and non-histone proteins. This alteration can disrupt cancer cell proliferation and survival pathways.

Case Studies

-

Inhibition of Tumor Growth:

A study evaluated the effects of various dihydropyridinone derivatives on tumor cell lines. The results indicated that modifications to the dihydropyridinone core could enhance antitumor efficacy. Specifically, compounds with trifluoroethyl substitutions showed improved potency against certain cancer cell lines compared to their non-fluorinated counterparts . -

Selectivity for Cancer Cells:

Another investigation focused on the selectivity of this class of compounds for cancer cells over normal cells. The findings suggest that 5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one exhibits preferential toxicity towards malignant cells while sparing normal cell lines .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one have not been extensively documented in the literature. However, similar compounds have shown favorable absorption and distribution characteristics in preclinical models.

Safety Considerations:

Preliminary data suggest that the compound has a manageable safety profile; however, comprehensive toxicological studies are required to establish safe dosage levels for potential therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Antitumor Activity | Selectivity |

|---|---|---|---|---|

| 5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one | 1864161-12-5 | 206.17 g/mol | Yes | High |

| Similar Dihydropyridinones | Varies | Varies | Variable | Variable |

This table summarizes key characteristics of 5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one compared to other related compounds. The high selectivity and confirmed antitumor activity make it a candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.